Alkylation Yield of the Anisole Building Block: 3‑Chloropropoxy vs. 2‑Chloroethoxy and 4‑Formyl Analogs
When 4-methoxyphenol is alkylated with 3-chloropropyl tosylate in acetonitrile with K₂CO₃ at reflux, 1-(3-chloropropoxy)-4-methoxybenzene (5b) is isolated in 88% yield [1]. Under analogous alkylation conditions, the one‑carbon‑shorter aldehyde scaffold 4-(2‑chloroethoxy)benzaldehyde (4a) is obtained in 81% yield, while the homologous 4-(3‑chloropropoxy)benzaldehyde (4b) reaches 91% [1]. Thus, the 4‑methoxyphenol‑derived 3‑chloropropoxy anisole (5b) provides a 7‑percentage‑point yield advantage over the 2‑chloroethoxy aldehyde (4a) and is competitive with the highest‑yielding aldehyde route.
| Evidence Dimension | Isolated yield after alkylation |
|---|---|
| Target Compound Data | 88% (1-(3-chloropropoxy)-4-methoxybenzene, 5b) |
| Comparator Or Baseline | 4-(2-chloroethoxy)benzaldehyde (4a): 81%; 4-(3-chloropropoxy)benzaldehyde (4b): 91% |
| Quantified Difference | 5b vs. 4a: +7 percentage points; 5b vs. 4b: –3 percentage points |
| Conditions | Alkylation of 4-methoxyphenol (7) or 4-hydroxybenzaldehyde (6) with appropriate alkylating agent, K₂CO₃, MeCN, reflux, 16–30 h [1] |
Why This Matters
Procurement decisions favour building blocks with demonstrated high-yielding multigram synthesis, and the published 88% isolated yield for 5b on a 32‑g scale reduces projected cost and development risk relative to lower-yielding alternative scaffolds.
- [1] Zinin, A.I.; Stepanova, E.V.; Jost, U.; Kondakov, N.N.; Shpirt, A.M.; Chizhov, A.O.; Torgov, V.I.; Kononov, L.O. An efficient multigram-scale synthesis of 4-(ω-chloroalkoxy)phenols. Russian Chemical Bulletin, International Edition 2017, 66, 304–312. DOI: 10.1007/s11172-017-1732-9. View Source
